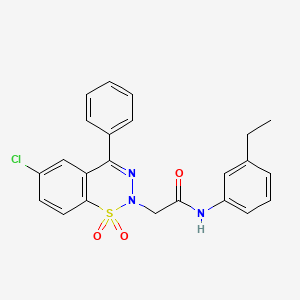

![molecular formula C15H16N2OS B2893229 1-(4-ethylphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 919220-99-8](/img/structure/B2893229.png)

1-(4-ethylphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Several synthetic methods exist for obtaining thieno[2,3-d]pyrimidine-4-carboxylic acids, of which this compound is a derivative. One approach involves the Pd-catalyzed carbonylation of 4-chlorothieno[2,3-d]pyrimidines . This method yields the target compound in moderate to good yields . Other methods include using substituted pyrimidine-4-carboxylic acid derivatives or 2-nitrothiophenes as starting materials .

Applications De Recherche Scientifique

Antimicrobial Agent Development

Thieno[2,3-d]pyrimidines, a class to which our compound belongs, have been identified for their antimicrobial properties . Researchers have developed methods to synthesize novel derivatives that exhibit activity against bacteria such as Pseudomonas aeruginosa, comparable to known drugs like streptomycin . This suggests that our compound could be a candidate for the development of new antimicrobial agents.

Anti-inflammatory and Analgesic Research

Compounds with a thieno[2,3-d]pyrimidine core have shown analgesic and anti-inflammatory activities . This makes them valuable for research into new treatments for pain and inflammation, potentially leading to the development of non-opioid painkillers.

Anticancer Compound Synthesis

The thieno[2,3-d]pyrimidine scaffold is also recognized for its potential in anticancer drug development . Derivatives of this class have been explored for their anticancer activities, indicating that our compound could serve as a precursor or a lead compound in the synthesis of new anticancer drugs.

Central Nervous System Disorders

Derivatives of thieno[2,3-d]pyrimidine-4-carboxylic acid have been used as intermediates in synthesizing GABA B receptor modulators . These modulators are potentially useful for treating central nervous system disorders, suggesting that our compound could play a role in developing treatments for such conditions.

Organic Synthesis and Combinatorial Chemistry

The compound’s structure is suitable for liquid-phase combinatorial synthesis , which is a method used to rapidly synthesize a large number of different compounds. This application is particularly relevant in drug discovery, where a diverse library of molecules can be screened for biological activity.

Biochemical Role in Nucleic Acid Research

Given the pyrimidine moiety in the compound, it could be of interest in the study of nucleic acids. Pyrimidines are key components of DNA and RNA, and thus, derivatives of this compound might be used to study or influence nucleic acid dynamics .

Propriétés

IUPAC Name |

1-(4-ethylphenyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-2-10-6-8-11(9-7-10)17-13-5-3-4-12(13)14(19)16-15(17)18/h6-9H,2-5H2,1H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMNGXSFTHJAGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C3=C(CCC3)C(=S)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethylphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2893152.png)

![Ethyl 5-[(4-chlorobenzyl)amino]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2893156.png)

![5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B2893157.png)

![N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2893158.png)

![2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole](/img/structure/B2893160.png)

![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-8-methylquinoline-3-carboxamide](/img/structure/B2893161.png)

![N-(4-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893167.png)